Guaiaretic acid

CAS No.: 500-40-3

Cat. No.: VC8367049

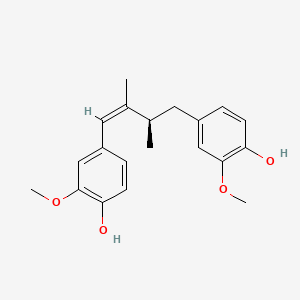

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500-40-3 |

|---|---|

| Molecular Formula | C20H24O4 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 4-[(Z,2R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-3-enyl]-2-methoxyphenol |

| Standard InChI | InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1 |

| Standard InChI Key | OPAORDVBZRVVNQ-RNQWEJQRSA-N |

| Isomeric SMILES | C[C@H](CC1=CC(=C(C=C1)O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C |

| SMILES | CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |

| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |

Introduction

Structural Characteristics and Configuration Challenges

Molecular Architecture

Guaiaretic acid (IUPAC name: 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol) features a bisaryl-1,4-dien-3-one framework with two phenol groups responsible for its acidic properties . Its acyclic carbon chain contains a single stereogenic center flanked by two similar methyl substituents, a configuration that complicates chiral analysis (Table 1) .

Table 1: Key Molecular Properties of Guaiaretic Acid

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | PubChem CID 9905497 | |

| Molecular Weight | 328.4 g/mol | X-ray diffraction |

| Hydrogen Bond Donors | 2 | Computational analysis |

| Rotatable Bonds | 6 | NMR spectroscopy |

Absolute Configuration Determination

Single-crystal X-ray diffraction of its diacetate derivative (1b) resolved the core structure but failed to determine absolute configuration (AC) due to crystallization in the centrosymmetric space group . Researchers subsequently employed vibrational circular dichroism (VCD), comparing experimental spectra with density functional theory (DFT) calculations at the B3LYP/DGDZVP level. Manual band analysis confirmed the AC, though automated software (CompareVOA) proved unreliable—a limitation attributed to conformational flexibility and substituent similarity .

Synthetic Approaches and Stability Considerations

Derivatization for Analysis

The native lignan’s instability necessitates studying stabilized derivatives. Diacetate 1b, produced via acetylation of guaiaretic acid’s phenol groups, resists decomposition during handling . Synthesis typically involves:

-

Protection of phenolic hydroxyls using acetic anhydride

-

Crystallization from ethanol/water mixtures

Structural Analogues in Drug Discovery

While guaiaretic acid itself lacks clinical applications, its structural motif inspires anticancer agents. Researchers have developed asymmetric analogues retaining the bisaryl-1,4-dien-3-one core while modifying substituents. Compound Y14, for instance, inhibits fibroblast growth factor receptor-1 (FGFR1) phosphorylation at nanomolar concentrations, demonstrating synergistic effects with 5-fluorouracil in gastric cancer models .

Pharmacological Profile and Mechanisms

Antiproliferative Activity

Though direct studies on guaiaretic acid remain scarce, its derivatives suppress cancer cell proliferation through:

Antioxidant Capacity

The compound’s catechol moieties confer radical-scavenging activity, potentially mitigating oxidative stress. Quantum chemical calculations predict a bond dissociation enthalpy (BDE) of 78.3 kcal/mol for phenolic O-H groups—comparable to α-tocopherol .

Analytical Characterization Techniques

Spectroscopic Methods

-

VCD Spectroscopy: Differentiates enantiomers via C=O and C–H deformation modes (1600–800 cm)

-

-NMR: Key signals at δ 9.719 (3-OH), 7.435 (Ar–CH=C), and 4.092 ppm (O–CH)

Computational Modeling

DFT optimizations at the B3LYP/DGDZVP level reproduce experimental VCD spectra when accounting for solvent (DMSO) effects and Boltzmann-weighted conformers .

| Hazard Category | Classification | Incidence |

|---|---|---|

| Acute Oral Toxicity | Harmful (H302) | 100% |

| Skin Irritation | Category 2 (H315) | 99.5% |

| Ocular Toxicity | Serious Irritation (H319) | 99.5% |

| Respiratory Effects | STOT SE 3 (H335) | 95.2% |

Data aggregated from 188 safety reports; percentages indicate notification frequency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume